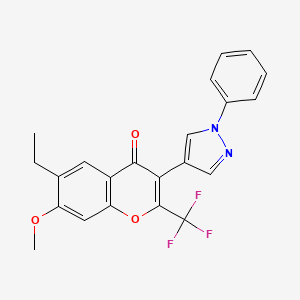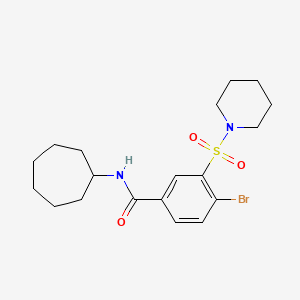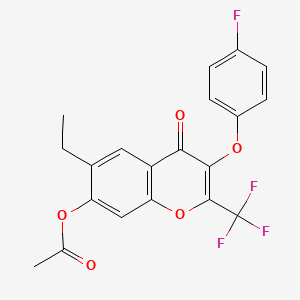![molecular formula C24H21FN2O2 B3705894 4-ethyl-2-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-5-phenylmethoxyphenol](/img/structure/B3705894.png)
4-ethyl-2-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-5-phenylmethoxyphenol
Übersicht
Beschreibung
4-ethyl-2-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-5-phenylmethoxyphenol is a complex organic compound that features a pyrazole ring substituted with fluorophenyl and phenylmethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-5-phenylmethoxyphenol typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl and phenylmethoxy groups. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Fluorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with the pyrazole ring.
Attachment of the Phenylmethoxy Group: This can be done through an etherification reaction, where the phenylmethoxy group is introduced using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
4-ethyl-2-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-5-phenylmethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms on the aromatic rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-ethyl-2-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-5-phenylmethoxyphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anti-inflammatory and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-ethyl-2-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-5-phenylmethoxyphenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-ethyl-2-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]-5-phenylmethoxyphenol
- 4-ethyl-2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-phenylmethoxyphenol
- 4-ethyl-2-[4-(4-methylphenyl)-1H-pyrazol-5-yl]-5-phenylmethoxyphenol
Uniqueness
4-ethyl-2-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-5-phenylmethoxyphenol is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
4-ethyl-2-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-5-phenylmethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O2/c1-2-17-12-20(22(28)13-23(17)29-15-16-6-4-3-5-7-16)24-21(14-26-27-24)18-8-10-19(25)11-9-18/h3-14,28H,2,15H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEXUYRVFNCHHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1OCC2=CC=CC=C2)O)C3=C(C=NN3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-4-ethoxy-N-[3-(2-methylpropanoylamino)phenyl]benzamide](/img/structure/B3705816.png)
![N-[4-iodo-2-(propan-2-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B3705818.png)


![2-bromo-N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B3705834.png)

![methyl 2-({3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3705855.png)
![N-(3,4-dichlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B3705858.png)

![ethyl 2-(4-ethoxyphenyl)-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate](/img/structure/B3705875.png)
![N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-3-(3-nitrophenyl)acrylamide](/img/structure/B3705882.png)
![4-[(4-chlorophenyl)sulfonyl]-N-(3-nitrophenyl)benzamide](/img/structure/B3705883.png)
![2-chloro-5-iodo-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B3705892.png)
![N-[1-{[(3-chlorophenyl)amino]carbonyl}-2-(3,4-dimethoxyphenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B3705897.png)
